molecular formula C19H25N3O2 B2607972 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1211159-26-0

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2607972
CAS No.: 1211159-26-0
M. Wt: 327.428
InChI Key: JGXALSYLGXTIOS-UHFFFAOYSA-N
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Description

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a piperidine ring, and a phenylpropanone moiety

Preparation Methods

The synthesis of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring, followed by the introduction of the piperidine ring, and finally the attachment of the phenylpropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The oxadiazole ring and piperidine ring are known to interact with various enzymes and receptors, potentially modulating their activity. The phenylpropanone moiety may contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylpropan-1-one can be compared with other similar compounds, such as:

  • 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-(phenylthio)propan-1-one
  • 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone
  • (E)-1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical reactivity, biological activity, and potential applications.

Properties

IUPAC Name

3-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14(2)18-20-21-19(24-18)16-10-12-22(13-11-16)17(23)9-8-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXALSYLGXTIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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